molecular formula C22H24N2O3 B4073177 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4073177
M. Wt: 364.4 g/mol
InChI Key: WCBMDQNIJDCMCI-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the azepan-1-yl and 4-phenoxyphenyl groups through nucleophilic substitution or coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers investigate its potential as a lead compound for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate biological pathways and exert its effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:

  • 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione
  • 3-(Piperidin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMDQNIJDCMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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